molecular formula C15H23N3O3S B4505432 1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide

Cat. No.: B4505432
M. Wt: 325.4 g/mol
InChI Key: XHRXUPQSCNQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H23N3O3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.14601278 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Aromatic Nucleophilic Substitution Reactions : Research by Sekiguchi, Horie, and Suzuki (1988) demonstrates how the dimethylamino group of certain compounds can be rapidly replaced by primary amines, a reaction important in synthetic organic chemistry (Sekiguchi, Horie, & Suzuki, 1988).

  • Synthesis of Biologically Active Derivatives : Khalid et al. (2013) synthesized a series of biologically active derivatives of a similar compound. These derivatives showed potential activity against specific enzymes, highlighting their relevance in medicinal chemistry (Khalid et al., 2013).

  • Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) studied piperidine derivatives for their anti-acetylcholinesterase activity, an important area in the development of treatments for diseases like Alzheimer's (Sugimoto et al., 1990).

  • Antimicrobial Activity : Ghorab et al. (2017) synthesized and evaluated a series of compounds for their antibacterial and antifungal activities. These compounds displayed interesting antimicrobial properties, which are significant in the development of new antibiotics (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Heterocyclic Syntheses : Martin, Meth-Cohn, and Suschitzky (1974) explored the synthesis of a series of compounds with similar structural features. Their work contributes to the understanding of heterocyclic chemistry (Martin, Meth-Cohn, & Suschitzky, 1974).

  • Development of Antidepressants : Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, highlighting the role of compounds with similar structures in pharmaceutical development (Hvenegaard et al., 2012).

  • have applications in materials science, particularly in the development of high-performance polymers with specific properties like solubility and thermal stability (Liu et al., 2013).
  • Pharmacological Analysis : Kline, Kusma, and Matuszewski (1999) described a method for determining a non-peptide oxytocin receptor antagonist in human plasma, showcasing the significance of similar compounds in analytical pharmacology (Kline, Kusma, & Matuszewski, 1999).

  • Neurological Research : Leonard and Osborne (1975) used a compound structurally related to 1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide in neurological research, specifically for detecting amino acids and serotonin in nervous tissue (Leonard & Osborne, 1975).

  • Synthesis of Hyperbranched Polymers : Yan and Gao (2000) developed a new strategy for the synthesis of hyperbranched polymers, again highlighting the versatility of compounds with similar structural features in polymer chemistry (Yan & Gao, 2000).

  • Biological Activity of Pyrazolidine Derivatives : Ahmed (2017) explored the synthesis of derivatives of a compound structurally related to the target compound, assessing their anti-inflammatory and antimicrobial activities (Ahmed, 2017).

  • Investigation of Tautomeric Behavior : Erturk et al. (2016) conducted a study to identify the tautomeric forms of a sulfonamide derivative, important in understanding the pharmaceutical and biological activities of such compounds (Erturk, Gumus, Dikmen, & Alver, 2016).

  • Photosensitive Polyimides Research : Fukushima, Oyama, and Tomoi (2003) developed soluble polyimides with photosensitive properties, useful in the field of material science for creating negative-tone images (Fukushima, Oyama, & Tomoi, 2003).

  • Optimization for CB1 Receptor Modulation : Khurana et al. (2014) optimized chemical functionalities of certain compounds to improve allosteric parameters for the cannabinoid receptor 1, significant in the development of therapies targeting this receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).

  • Hypoglycemic Benzoic Acid Derivatives : Grell et al. (1998) investigated the structure-activity relationships in a series of hypoglycemic benzoic acid derivatives, providing insights valuable for the development of new therapeutic agents for conditions like diabetes (Grell, Hurnaus, Griss, Sauter, Rupprecht, Mark, Luger, Nar, Wittneben, & Müller, 1998).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(2-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12-7-4-5-9-14(12)16-15(19)13-8-6-10-18(11-13)22(20,21)17(2)3/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRXUPQSCNQEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 2
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.